molecular formula C12H14O2 B1584675 2-Methylprop-2-enoic acid;styrene CAS No. 9010-92-8

2-Methylprop-2-enoic acid;styrene

Cat. No. B1584675
Key on ui cas rn: 9010-92-8
M. Wt: 190.24 g/mol
InChI Key: CVEPFOUZABPRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08795938B2

Procedure details

A reaction vessel equipped with a stirring rod and a thermometer was charged with 683 parts by mass of water, 11 parts by mass of a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct (ELEMINOL RS-30, manufactured by Sanyo Chemical Industries, Ltd.), 138 parts by mass of styrene, 138 parts by mass of methacrylic acid, and 1 part by mass of ammonium persulfate, and the resulting mixture was stirred for 15 minutes at 400 rpm to thereby prepare a white emulsion. The obtained emulsion was heated until the internal system temperature reached 75° C., and then was allowed to react for 5 hours. To the resultant, 30 parts by mass of a 1% by mass ammonium persulfate aqueous solution was further added, and the resulting mixture was aged for 5 hours at 75° C., to thereby obtain an aqueous dispersion liquid of a vinyl resin (a copolymer of styrene/methacrylic acid/a sodium salt of sulfuric acid ester of methacrylic acid-ethylene oxide adduct), i.e. Particle Dispersion Liquid 1.
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfuric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methacrylic acid ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na:1].[C:2]([OH:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[CH2:8]1[O:10][CH2:9]1.[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:19]([OH:24])(=[O:23])[C:20]([CH3:22])=[CH2:21].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>O>[CH2:11]=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:2]([OH:7])(=[O:6])[C:3]([CH3:5])=[CH2:4].[Na:1].[C:19]([OH:24])(=[O:23])[C:20]([CH3:22])=[CH2:21].[CH2:9]1[O:10][CH2:8]1 |f:1.2,5.6.7,9.10,12.13,^1:0,51|

Inputs

Step One
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
sulfuric acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methacrylic acid ethylene oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O.C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 15 minutes at 400 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction vessel equipped with a stirring rod
CUSTOM
Type
CUSTOM
Details
to thereby prepare a white emulsion
TEMPERATURE
Type
TEMPERATURE
Details
The obtained emulsion was heated until the internal system temperature
CUSTOM
Type
CUSTOM
Details
reached 75° C.
CUSTOM
Type
CUSTOM
Details
to react for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
the resulting mixture was aged for 5 hours at 75° C.
Duration
5 h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C=CC1=CC=CC=C1.C(C(=C)C)(=O)O
Name
Type
product
Smiles
[Na]
Name
Type
product
Smiles
C(C(=C)C)(=O)O.C1CO1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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